6-Bromo-5-fluoro-1-methyl-1H-indazole
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Overview
Description
6-Bromo-5-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indazole core
Mechanism of Action
Target of Action
It is known that indazole derivatives, to which this compound belongs, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indazole derivatives interact with their targets in a way that can lead to various biologically significant properties .
Biochemical Pathways
It is known that indazole derivatives can affect various biochemical pathways, leading to their use in the treatment of cancer cells, microbes, and different types of disorders .
Result of Action
It is known that indazole derivatives can have various biologically vital properties, suggesting that they may have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with bromine to introduce the bromine atom, followed by cyclization with methylating agents to form the indazole ring. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different functional groups such as alkyl, aryl, or halogen substituents. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
6-Bromo-5-fluoro-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-fluoro-1H-indazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
5-Fluoro-1-methyl-1H-indazole: Lacks the bromine atom, which can influence its pharmacokinetic properties.
6-Bromo-1-methyl-1H-indazole: Lacks the fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
6-Bromo-5-fluoro-1-methyl-1H-indazole is unique due to the combined presence of bromine, fluorine, and a methyl group, which imparts distinct electronic and steric properties. These features can enhance its binding interactions with biological targets and improve its stability and solubility in various solvents .
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZKXJRVDISQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693842 |
Source
|
Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-86-8 |
Source
|
Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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